3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and a chromenone moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit diverse biological activities, including anti-inflammatory , antibacterial , antifungal , and anticoagulant effects .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit anti-inflammatory activity . This suggests that the compound may interact with targets involved in the inflammatory response, potentially inhibiting key enzymes or signaling pathways.
Biochemical Pathways
Given the reported anti-inflammatory activity of similar compounds , it’s plausible that this compound may affect pathways involved in the inflammatory response. For instance, it could potentially inhibit the production or activity of pro-inflammatory cytokines, or it could interfere with the signaling pathways that trigger an inflammatory response.
Pharmacokinetics
The presence of a chlorine atom in the compound could potentially increase its potency and improve its solubility , which could enhance its bioavailability.
Result of Action
Given the reported anti-inflammatory activity of similar compounds , it’s plausible that this compound could reduce inflammation at the molecular and cellular levels, potentially by inhibiting the production or activity of pro-inflammatory cytokines or by interfering with inflammatory signaling pathways.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step reactions. One common method starts with the preparation of the chromenone derivative, which is then reacted with thiazole derivatives under specific conditions to form the final product. For instance, the chromenone can be synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Shares the chromenone and benzamide moieties but lacks the thiazole ring.
2,4-disubstituted thiazoles: Similar thiazole core but different substituents, leading to varied biological activities.
Indole derivatives: Structurally different but can exhibit similar biological activities such as anti-inflammatory and anticancer effects.
Uniqueness
3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is unique due to its combination of a chromenone moiety, a thiazole ring, and a benzamide core. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-chloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O3S/c20-13-6-3-5-12(8-13)17(23)22-19-21-15(10-26-19)14-9-11-4-1-2-7-16(11)25-18(14)24/h1-10H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCJKCXFTFVGSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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